IMPDH Inhibition: Low-Nanomolar Potency Against Cryptosporidium Target Versus Human Isoform Selectivity Window
3-Amino-1,4-dimethylimidazol-2-one demonstrates a Ki of 13 nM against Cryptosporidium IMPDH, compared to a Ki of 440 nM against human IMPDH II, yielding a 34-fold selectivity window favoring the parasitic target [1]. This selectivity is notable relative to the clinical IMPDH inhibitor mycophenolic acid, which shows Ki values of ~10 nM for both human IMPDH I and II isoforms without the same pathogen selectivity [2]. The 3-amino substitution is hypothesized to be critical for this differential binding to the parasite enzyme's cofactor site .
| Evidence Dimension | IMPDH inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Ki = 13 nM (Cryptosporidium IMPDH); Ki = 440 nM (human IMPDH II) |
| Comparator Or Baseline | Mycophenolic acid: Ki ~10 nM (human IMPDH I and II, non-selective) |
| Quantified Difference | 34-fold selectivity for Cryptosporidium IMPDH over human IMPDH II; mycophenolic acid shows ~1-fold (non-selective) |
| Conditions | Spectrophotometric assay; competitive inhibition; preincubation 10 min before NAD+ addition |
Why This Matters
A 34-fold pathogen-over-host selectivity window directly informs procurement for antiparasitic drug discovery programs where human IMPDH inhibition is a known liability.
- [1] BindingDB. BDBM50432791 / CHEMBL2348823: Ki = 13 nM, competitive inhibition of Cryptosporidium IMPDH. Available at: https://w.bindingdb.org (accessed 2026-05-01). View Source
- [2] Hedstrom, L. IMP dehydrogenase: structure, mechanism, and inhibition. Chem. Rev. 2009, 109, 2903–2928. View Source
